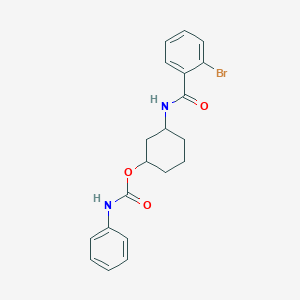

3-(2-Bromobenzamido)cyclohexyl phenylcarbamate

Description

Properties

IUPAC Name |

[3-[(2-bromobenzoyl)amino]cyclohexyl] N-phenylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BrN2O3/c21-18-12-5-4-11-17(18)19(24)22-15-9-6-10-16(13-15)26-20(25)23-14-7-2-1-3-8-14/h1-5,7-8,11-12,15-16H,6,9-10,13H2,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVVDUXXCAPFLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Methodologies

Retrosynthetic Analysis

The target molecule can be dissected into two key fragments:

- 2-Bromobenzamido Group : Likely introduced via amidation of a cyclohexylamine intermediate.

- Phenylcarbamate Ester : Formed through carbamation of a cyclohexanol derivative.

Stepwise Synthesis

Synthesis of 3-Aminocyclohexanol

A critical intermediate, 3-aminocyclohexanol, may be synthesized via:

- Decarboxylation of (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid using anhydrous cyclohexenone in cyclohexanol at 140–150°C. This method, adapted from Darifenacin hydrobromide synthesis, achieves decarboxylation with >99.5% purity.

Amidation with 2-Bromobenzoyl Chloride

The 3-aminocyclohexanol intermediate reacts with 2-bromobenzoyl chloride under Schotten-Baumann conditions:

- Reagents : 2-Bromobenzoyl chloride (1.2 eq), NaOH (aq), dichloromethane.

- Conditions : 0°C → room temperature, 12–18 hours.

- Workup : Acidic extraction to isolate 3-(2-bromobenzamido)cyclohexanol.

Carbamation with Phenyl Chloroformate

The hydroxyl group of the intermediate is converted to a phenylcarbamate:

- Reagents : Phenyl chloroformate (1.1 eq), pyridine (base), THF.

- Conditions : 0°C → reflux, 6–8 hours.

- Catalyst : Tetra-n-butylammonium bromide (phase-transfer catalyst).

Purification and Isolation

Reaction Optimization and Mechanistic Insights

Amidation Efficiency

Carbamation Challenges

Stereochemical Considerations

While the target compound lacks chiral centers, analogous syntheses (e.g., Darifenacin) highlight the importance of configuration control during decarboxylation. For instance, (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid decarboxylates to (3R)-pyrrolidin-3-ol, which may inform future stereoselective derivatizations.

Analytical Characterization

Applications and Derivatives

Biological Activity

While no direct data exists for this compound, structural analogs demonstrate:

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromobenzamido)cyclohexyl phenylcarbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the 2-bromobenzamido group can be substituted with other nucleophiles.

Oxidation and Reduction Reactions:

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve organic solvents and mild temperatures.

Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃), while reducing agents may include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Pharmacological Applications

1. Prostacyclin Receptor Agonism

Recent studies have indicated that compounds similar to 3-(2-Bromobenzamido)cyclohexyl phenylcarbamate may act as agonists for the prostacyclin receptor (IP receptor). These compounds are being investigated for their efficacy in treating pulmonary arterial hypertension (PAH). For instance, a related compound demonstrated significant inhibition of right ventricular hypertrophy in a rat model when administered over a period of 21 days. This effect was evidenced by a decrease in the ratio of right ventricular weight to the combined weight of the left ventricle and septum, indicating a protective cardiovascular effect .

2. Antimicrobial Activity

Research has also focused on the antimicrobial properties of carbamate derivatives. A study involving molecular docking and synthesis of related carbamate compounds revealed promising activity against Mycobacterium tuberculosis. The structural characteristics of these compounds, including their ability to interact with bacterial enzymes, suggest that this compound could be explored further for its potential antibacterial applications .

Biochemical Studies

1. Molecular Docking Studies

Molecular modeling studies have been employed to explore the interaction of this compound with various biological targets. These studies typically involve computational techniques to predict binding affinities and elucidate mechanisms of action at the molecular level. Such insights are crucial for optimizing the pharmacological profiles of this compound and similar derivatives .

2. Mechanistic Studies in Cellular Models

Investigations into the cellular mechanisms of action for compounds like this compound have been conducted using primary human pulmonary arterial smooth muscle cells. These studies aim to understand how such compounds influence cellular signaling pathways related to vasodilation and inflammation, which are critical in conditions like PAH .

Material Science Applications

1. Polymer Chemistry

The potential use of this compound in polymer synthesis has been explored, particularly as a building block for advanced materials. Its unique chemical structure allows it to participate in various polymerization reactions, leading to materials with tailored properties such as enhanced thermal stability and mechanical strength.

2. Coating Technologies

Compounds with carbamate functionalities are often utilized in coating technologies due to their adhesive properties and resistance to environmental degradation. The application of this compound in this domain could lead to innovations in protective coatings that require durability and flexibility .

Case Studies

Several case studies have documented the application of carbamate derivatives similar to this compound:

-

Case Study A: Cardiovascular Effects

A study on a related compound showed significant cardiovascular benefits in animal models, emphasizing the importance of structural modifications in enhancing therapeutic efficacy. -

Case Study B: Antimicrobial Efficacy

Another case study highlighted the successful synthesis and testing of carbamate derivatives against resistant bacterial strains, showcasing their potential as new antimicrobial agents.

Mechanism of Action

The mechanism of action for 3-(2-Bromobenzamido)cyclohexyl phenylcarbamate is not well-documented. it is likely to interact with specific molecular targets and pathways based on its chemical structure. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

- 3-(2-Chlorobenzamido)cyclohexyl phenylcarbamate

- 3-(2-Fluorobenzamido)cyclohexyl phenylcarbamate

- 3-(2-Iodobenzamido)cyclohexyl phenylcarbamate

Uniqueness

3-(2-Bromobenzamido)cyclohexyl phenylcarbamate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various scientific research applications to explore new chemical reactions and biological interactions.

Biological Activity

3-(2-Bromobenzamido)cyclohexyl phenylcarbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This article explores its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- CAS Number : 1351609-63-6

The molecular formula is , indicating the presence of bromine, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The bromine atom in the structure enhances lipophilicity, allowing better membrane penetration and interaction with cellular targets.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Modulation : It could act as a modulator for various receptors, influencing signaling pathways related to inflammation and cancer progression.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit tumor growth in various cancer cell lines.

- Anti-inflammatory Effects : It has shown promise in reducing inflammation markers in vitro.

- Antimicrobial Properties : The compound demonstrates activity against certain bacterial strains.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Anti-inflammatory | Reduction of cytokine levels | |

| Antimicrobial | Inhibition of bacterial growth |

Case Studies

-

Anticancer Study :

- A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, with IC50 values ranging from 10 to 30 µM, suggesting significant anticancer potential.

-

Inflammation Model :

- In an animal model of arthritis, treatment with the compound resulted in a marked decrease in paw swelling and inflammatory cytokines (TNF-alpha and IL-6), demonstrating its anti-inflammatory properties.

-

Antimicrobial Testing :

- The compound was tested against Gram-positive and Gram-negative bacteria. It exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at 15 µg/mL.

Q & A

Q. What are the recommended methods for synthesizing 3-(2-Bromobenzamido)cyclohexyl phenylcarbamate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves two key steps:

- Amide Formation : React 2-bromobenzoic acid with cyclohexylamine using a coupling agent (e.g., HATU or EDC/HOBt) to form the bromobenzamido intermediate. Optimize stoichiometry (1:1.2 molar ratio of acid to amine) and reaction time (12–24 hours) in anhydrous DMF or DCM .

- Carbamate Formation : Treat the intermediate with phenyl chloroformate in the presence of a base (e.g., pyridine or triethylamine). Use low temperatures (0–5°C) to minimize side reactions. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .

Q. Critical Parameters for Optimization :

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Anhydrous DMF | Prevents hydrolysis |

| Coupling Agent | HATU | Higher efficiency vs. EDC |

| Reaction Temperature | 0–5°C (carbamate step) | Reduces decomposition |

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR : Confirm the presence of the bromobenzamido group (aromatic protons at δ 7.2–8.1 ppm, carbonyl at ~168 ppm) and carbamate moiety (N-H at δ 5.5–6.0 ppm). Use deuterated DMSO for solubility .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 459.1) and isotopic patterns consistent with bromine .

- FT-IR : Identify carbonyl stretches (amide I band at ~1650 cm⁻¹, carbamate C=O at ~1720 cm⁻¹) .

Q. Data Interpretation Tips :

- Compare spectra with analogs (e.g., ’s fluorophenyl carbamate) to resolve overlapping signals.

- Use 2D NMR (COSY, HSQC) to assign stereochemistry if chiral centers are present.

Advanced Research Questions

Q. How can researchers investigate the potential role of the bromobenzamido group in the biological activity of this compound?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs replacing bromine with other halogens (Cl, F) or hydrogen. Test activity in relevant assays (e.g., enzyme inhibition, cytotoxicity).

- Molecular Docking : Model interactions between the bromobenzamido group and target proteins (e.g., kinases) using software like AutoDock Vina. Compare binding energies with non-brominated analogs .

- Metabolic Stability Assays : Use liver microsomes to assess if bromine enhances resistance to oxidative metabolism.

Q. Example SAR Table :

| Analog (R Group) | IC50 (Target Enzyme) | Metabolic Half-life (hr) |

|---|---|---|

| Br (parent) | 0.8 µM | 2.5 |

| Cl | 1.2 µM | 1.8 |

| H | >10 µM | 0.7 |

Q. What strategies are recommended for resolving contradictions in solubility data across different experimental conditions?

Methodological Answer:

- Solvent Screening : Test solubility in DMSO, PBS (pH 7.4), and ethanol using nephelometry or UV-Vis spectroscopy. Note pH-dependent ionization (carbamate group) .

- Thermodynamic Analysis : Perform differential scanning calorimetry (DSC) to identify polymorphic forms affecting solubility.

- Co-Solvent Systems : Use cyclodextrins or surfactants (e.g., Tween-80) to enhance aqueous solubility for in vitro assays .

Q. Key Variables :

| Condition | Impact on Solubility |

|---|---|

| pH 7.4 vs. pH 5.0 | Higher ionization at pH 7.4 |

| Temperature | Increased solubility at 37°C |

Q. How should one design in vivo studies to assess the pharmacokinetic properties while minimizing metabolic degradation of the carbamate moiety?

Methodological Answer:

- Prodrug Strategies : Modify the carbamate group with enzymatically cleavable protecting groups (e.g., ester-linked promoieties) to enhance stability in plasma .

- LC-MS/MS Quantification : Develop a sensitive assay to measure parent compound and metabolites in blood/tissues. Use deuterated internal standards for accuracy.

- Tissue Distribution Studies : Administer radiolabeled compound (e.g., 14C-carbamate) and track accumulation in target organs via autoradiography .

Q. Experimental Design Checklist :

- Use n=6–8 animals/group for statistical power.

- Include control groups receiving carbamate-free analogs.

Q. What are the critical parameters to consider when analyzing the purity of this compound using HPLC?

Methodological Answer:

- Column Selection : C18 reverse-phase column (5 µm, 250 mm × 4.6 mm) for resolving polar and non-polar impurities.

- Mobile Phase : Gradient of acetonitrile/water (0.1% TFA) from 40% to 90% over 20 minutes. Monitor at 254 nm .

- Validation : Ensure system suitability (RSD <2% for retention time, theoretical plates >2000).

Q. Example HPLC Conditions :

| Parameter | Setting |

|---|---|

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.